molecular formula C22H21ClF3N3O B2788589 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol CAS No. 496013-25-3

5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Cat. No.: B2788589
CAS No.: 496013-25-3
M. Wt: 435.88
InChI Key: MGSCFBGRMIORPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is a complex organic compound with a unique structure that combines a quinoline core with a piperazine and trifluoromethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Group: This step involves nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 4-methylpiperazine.

    Addition of the Trifluoromethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where the quinoline derivative reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study the function of specific enzymes and receptors in biological systems.

Mechanism of Action

The mechanism of action of 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but lacks the trifluoromethylphenyl group.

    7-(4-Methylpiperazin-1-yl)-8-quinolinol: Similar structure but lacks the chlorine and trifluoromethylphenyl groups.

Uniqueness

5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is unique due to the presence of both the trifluoromethylphenyl and piperazine groups, which confer distinct electronic and steric properties. These features enhance its potential interactions with biological targets and its utility in various applications.

Properties

IUPAC Name

5-chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O/c1-28-9-11-29(12-10-28)20(14-4-6-15(7-5-14)22(24,25)26)17-13-18(23)16-3-2-8-27-19(16)21(17)30/h2-8,13,20,30H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSCFBGRMIORPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.